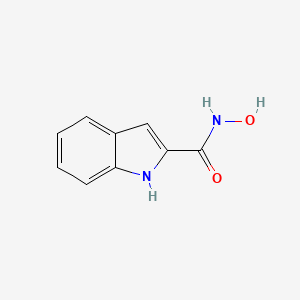

N-Hydroxy-1H-indole-2-carboxamide

Vue d'ensemble

Description

“N-Hydroxy-1H-indole-2-carboxamide” belongs to the class of organic compounds known as indolecarboxamides and derivatives . These are compounds containing a carboxamide group attached to an indole .

Synthesis Analysis

The synthesis of indole derivatives has long been of interest to researchers in medicinal chemistry and organic chemistry . The methods for synthesizing the derivatives of the indole are very diverse .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure. For instance, the presence of the carboxamide group and the indole ring can influence its solubility, reactivity, and other properties .Applications De Recherche Scientifique

Inhibition enzymatique

Les dérivés indoliques, y compris la N-Hydroxy-1H-indole-2-carboxamide, ont été étudiés pour leurs propriétés inhibitrices uniques contre diverses enzymes . La présence d'une fraction carboxamide dans les dérivés indoliques leur permet de former des liaisons hydrogène avec une variété d'enzymes et de protéines, inhibant souvent leur activité .

Rôle antioxydant

Certains dérivés de la N-indole-2- et 3-carboxamide substitués ont été synthétisés et étudiés pour leurs rôles antioxydants . Ces recherches visent à identifier les caractéristiques structurelles responsables de l'activité antioxydante.

Régulation du métabolisme du glucose

Certains dérivés de l'indole-2-carboxamide se sont avérés être impliqués dans la régulation du métabolisme du glucose . Cette propriété peut contrôler l'apoptose cellulaire et a des effets protecteurs et thérapeutiques potentiels sur les lésions d'ischémie-reperfusion cérébrale .

Activité anticancéreuse

Les dérivés indoliques ont montré un potentiel en tant qu'agents anticancéreux . Par exemple, des dérivés de la N-(furan-2-ylméthyl)-1H-indole-3-carboxamide ont été synthétisés et évalués pour leurs activités cytotoxiques contre diverses lignées cellulaires cancéreuses .

Activité antivirale

Les dérivés indoliques ont démontré une activité antivirale . Par exemple, les dérivés de la 6-amino-4-alkylsubstitué-1H-indole-2-carboxylate substitué ont montré une activité inhibitrice contre la grippe A .

Activité anti-inflammatoire

Les dérivés indoliques, y compris la this compound, ont été étudiés pour leurs propriétés anti-inflammatoires . Ceci est dû à leur capacité à interagir avec divers récepteurs biologiques, ce qui peut aider au développement de nouveaux dérivés thérapeutiques .

Activité antimicrobienne

Les dérivés indoliques ont également été étudiés pour leurs propriétés antimicrobiennes . Leur large spectre d'activités biologiques fait d'eux un domaine de recherche important pour le développement de nouveaux agents antimicrobiens .

Activité antidiabétique

Les dérivés indoliques ont montré un potentiel dans le traitement du diabète . Leur capacité à réguler le métabolisme du glucose fait d'eux un domaine de recherche prometteur pour le développement de nouveaux médicaments antidiabétiques .

Mécanisme D'action

Target of Action

N-Hydroxy-1H-indole-2-carboxamide primarily targets MmpL3 , a protein involved in the transport of lipids in Mycobacterium tuberculosis . The compound also interacts with PYGB , a glycogen phosphorylase found in mouse astrocytes . These targets play crucial roles in the survival and virulence of their respective organisms.

Mode of Action

The compound interacts with its targets through the formation of hydrogen bonds . The presence of the carboxamide moiety in this compound allows it to form these bonds with a variety of enzymes and proteins, often resulting in the inhibition of their activity .

Biochemical Pathways

It is known that the compound can inhibit the activity of enzymes and proteins involved in lipid transport and glycogen metabolism . This can lead to downstream effects such as the disruption of lipid homeostasis in Mycobacterium tuberculosis and the protection against hypoxia/reoxygenation (H/R) injury in mouse astrocytes .

Pharmacokinetics

The compound’s high lipophilicity likely facilitates its diffusion through lipid-rich environments .

Result of Action

The inhibition of MmpL3 by this compound can lead to potent anti-tuberculosis activity . In mouse astrocytes, the compound’s interaction with PYGB can protect against H/R injury .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity may enhance its efficacy in lipid-rich environments . .

Safety and Hazards

Orientations Futures

The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

Analyse Biochimique

Biochemical Properties

The presence of a carboxamide moiety in indole derivatives like N-Hydroxy-1H-indole-2-carboxamide causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This unique inhibitory property has led researchers to investigate the role of this compound in biochemical reactions .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes . It has been found to regulate glucose metabolism, control cell apoptosis, and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The presence of the carboxamide moiety in this compound causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Propriétés

IUPAC Name |

N-hydroxy-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c12-9(11-13)8-5-6-3-1-2-4-7(6)10-8/h1-5,10,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYOEKUUIVLDGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212825 | |

| Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63408-86-6 | |

| Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063408866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-2-carboxamide, N-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

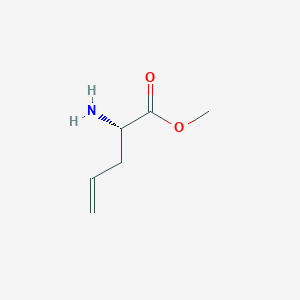

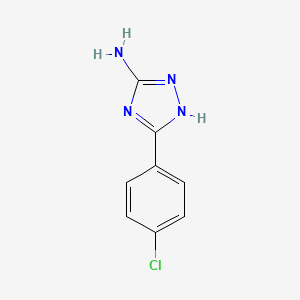

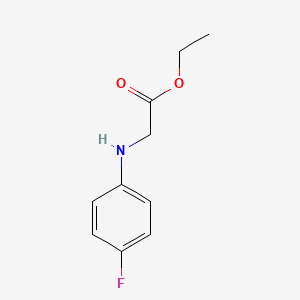

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1606821.png)

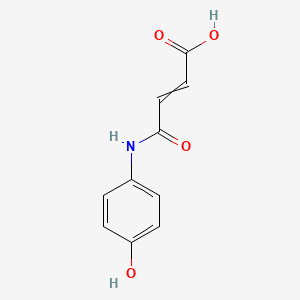

![(2e)-3-[5-(2-Methyl-4-nitrophenyl)-2-furyl]acrylic acid](/img/structure/B1606824.png)

![7-Ethoxy-4H-benzo[1,4]thiazin-3-one](/img/structure/B1606827.png)

![8-Acetyl-6-methoxy-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indole 3-oxide](/img/structure/B1606828.png)